Vomifoliol

Vue d'ensemble

Description

Vomifoliol is a compound related to abscisic acid (ABA) and has a modified 2,4-pentadiene side chain . It exhibits antiacetylcholinesterase activity and displays moderate antileishmanial activity .

Synthesis Analysis

Optically active vomifoliol stereoisomers were synthesized via α-acetylenic alcohol effectively prepared by an asymmetric transfer hydrogenation of α,β-acetylenic ketone .Molecular Structure Analysis

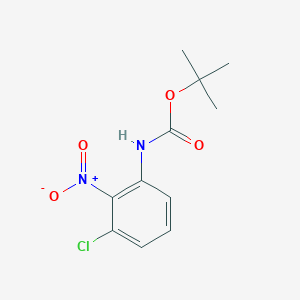

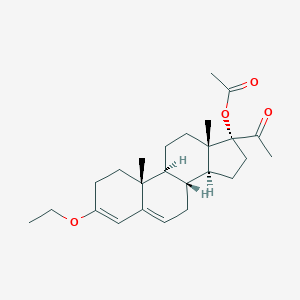

Vomifoliol is a fenchane monoterpenoid that is 3,5,5-trimethylcyclohex-2-en-1-one substituted by a hydroxy and a (1E)-3-hydroxybut-1-en-1-yl group at position 4 .Chemical Reactions Analysis

Vomifoliol is most likely the immediate precursor of dehydrovomifoliol, because of the organism converted abscisic acid (ABA), to dehydrovomifoliol as the major metabolise .Physical And Chemical Properties Analysis

Vomifoliol has a molecular formula of C13H20O3 and a molecular weight of 224.3 . It is a solid substance and its solubility in DMSO is 50 mg/mL .Applications De Recherche Scientifique

Neuroprotection

Vomifoliol has been identified as having neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma SH-SY5Y cells . This suggests its potential application in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where amyloid-beta deposition plays a significant role.

Phytochemistry

In the realm of phytochemical investigations, vomifoliol has been isolated from the leaves of Tarenna obtusifolia and other plants . Its identification contributes to the understanding of the chemical composition of these plants and their potential medicinal properties.

Alzheimer’s Disease Research

The compound has shown moderate inhibition of the aggregation of amyloid-beta (Aβ 1–42), which is a pathological hallmark of Alzheimer’s disease . This indicates vomifoliol’s potential as a therapeutic agent in the early stages of Alzheimer’s disease.

Natural Product Chemistry

Vomifoliol is part of the ongoing research into natural products with potential biological activity. Its isolation and identification from various plants underscore its significance in discovering new compounds with therapeutic applications .

Pharmacognosy

As a pharmacognostic compound, vomifoliol’s isolation from endemic plants like Echiochilon fruticosum and its structural elucidation via spectroscopic methods highlight its importance in the study of medicinal plants and their active constituents .

Botanical Studies

The presence of vomifoliol in certain plants has implications for botanical studies, particularly in understanding plant ecology and the chemical basis of plant-animal interactions, such as grazing patterns .

Medicinal Plant Research

Vomifoliol’s identification in plants used in traditional medicine can lead to the validation of traditional uses and the discovery of new medicinal applications. It serves as a bridge between traditional knowledge and modern pharmacology .

Agricultural Science

Understanding the chemical constituents of plants, including vomifoliol, can inform agricultural practices, such as the selection of plants for forage based on their nutritive value and potential health benefits for livestock .

Mécanisme D'action

Target of Action

Vomifoliol, a natural sesquiterpene compound, has been found to target Calcineurin (CN) , a key enzyme in the NFAT signaling pathway . It also interacts with amyloid-beta (Aβ 1–42) , a peptide involved in the pathogenesis of Alzheimer’s disease .

Mode of Action

Vomifoliol exhibits its action by inhibiting the activity of Calcineurin (CN) at relatively low cytotoxic concentrations . It also moderately inhibits the aggregation of amyloid-beta (Aβ 1–42), thereby exhibiting neuroprotective effects .

Biochemical Pathways

Vomifoliol affects the NFAT signaling pathway by inhibiting the dephosphorylation of NFAT1, a process induced by phorbol 12-myristate 13-acetate (PMA)/ionomycin (Io) in Jurkat cells . This inhibition leads to a decrease in the expression of Interleukin-2 (IL-2) . In the context of Alzheimer’s disease, vomifoliol interferes with the aggregation of amyloid-beta (Aβ 1–42), a key pathological characteristic associated with the disease .

Pharmacokinetics

Its ability to inhibit key enzymes at relatively low concentrations suggests that it may have good bioavailability .

Result of Action

The inhibition of Calcineurin (CN) and the subsequent suppression of the NFAT signaling pathway by vomifoliol result in the suppression of immune responses in Jurkat cells . In the context of Alzheimer’s disease, vomifoliol’s interaction with amyloid-beta (Aβ 1–42) results in neuroprotective effects against Aβ-induced cytotoxicity .

Propriétés

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-KOIHBYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009964 | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vomifoliol | |

CAS RN |

23526-45-6, 50763-73-0 | |

| Record name | (+)-Vomifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomifoliol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What plant species are known to contain vomifoliol?

A1: Vomifoliol has been identified in a wide range of plant species, including but not limited to:

- Zizyphi Fructus []

- Broussonetia papyrifera []

- Pandanus nobilis x Pandanus vidalii []

- Mentha spp. []

- Palicourea officinalis []

- Vitex leptobotrys []

- Phaseolus vulgaris []

- Hedyotis corymbosa []

- Averrhoa carambola []

- Houttuyniae cordata []

- Allium sativum []

- Cucurbita pepo []

- Isatis indigotica []

- Vitis vinifera [, ]

- Litsea cubeba []

- Prunus persica []

- Euphorbia heteradena []

- Maesa membranacea []

- Dicliptera chinensis []

- Tithonia tagetiflora []

- Echiochilon fruticosum []

- Humulus lupulus []

- Caesalpinia minax []

- Rollinia emarginata []

- Cydonia vulgaris []

- Prunus mahaleb []

- Olea europeae []

- Lycium europaeum []

- Pedicularis cephalantha []

- Viola biflora []

- Aconitum tanguticum []

- Chimonanthus salicifolius []

- Tecoma stans []

- Lactuca sativa []

- Psychotria gitingensis []

- Villaria odorata []

- Lagerstroemia indica []

- Sida acuta []

- Prunus spinosa []

- Crotalaria thebaica []

- Bridelia ferruginea []

Q2: How is vomifoliol typically isolated from plant material?

A2: Vomifoliol is commonly isolated using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC) [, , , ]. These methods separate compounds based on their polarity and affinity for the stationary and mobile phases.

Q3: What is the molecular formula and weight of vomifoliol?

A3: Vomifoliol has the molecular formula C13H20O2 and a molecular weight of 212.30 g/mol.

Q4: What are the key spectroscopic features that characterize vomifoliol?

A4: Vomifoliol is characterized by the following spectroscopic data:

- NMR spectroscopy: 1H and 13C NMR spectra reveal the presence of characteristic signals corresponding to the various proton and carbon environments in the molecule. [, , , , , ]

- Mass spectrometry (MS): MS analysis typically shows a molecular ion peak [M+] at m/z 212, confirming the molecular weight of vomifoliol. [, , , ]

Q5: Has the crystal structure of vomifoliol been determined?

A5: Yes, the crystal structure of vomifoliol has been determined through X-ray diffraction analysis, providing insights into its three-dimensional structure. []

Q6: What are some of the reported biological activities of vomifoliol?

A6: While not as extensively studied as other natural products, vomifoliol has displayed some interesting biological activities, including:

- Phagostimulant activity: Research suggests that vomifoliol acts as a potent phagostimulant for male Bactrocera latifrons (solanaceous fruit fly). []

- Potential gonado-protective effect: A study found that vomifoliol, alongside other compounds, exhibited a potential protective effect against methotrexate-induced testicular injury in mice. This protective effect was attributed to anti-inflammatory, antioxidant, and antiapoptotic properties. []

- Antibacterial activity: Vomifoliol, identified in the leaf extracts of Sida acuta, has shown antibacterial activity against various bacterial strains, highlighting its potential use in treating common infections. []

Q7: Are there known interactions of vomifoliol with biological targets?

A7: Specific interactions of vomifoliol with biological targets and its downstream effects are not fully elucidated in the provided research papers. Further studies are needed to explore its mechanism of action and potential therapeutic applications.

Q8: How stable is vomifoliol under different conditions?

A8: While the research papers don't explicitly detail vomifoliol's stability under various conditions, some insights can be gleaned:

- Heat treatment: Several C13-norisoprenoids, including vomifoliol, are known to degrade upon heat treatment at natural pH conditions, leading to the formation of various aroma compounds. []

- Enzymatic hydrolysis: Vomifoliol is frequently found in plants in a glycosidically bound form. This suggests that it can be released from these conjugates through enzymatic hydrolysis. [, , , , , , ]

Q9: Have there been successful syntheses of vomifoliol?

A9: Yes, optically active stereoisomers of vomifoliol and its glucosides (roseoside stereoisomers) have been successfully synthesized. This synthetic approach utilized an asymmetric transfer hydrogenation of α,β-acetylenic ketone as a key step. [] Another non-relay total synthesis of vomifoliol and its C-9 epimer has been reported. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)